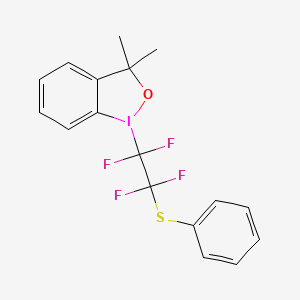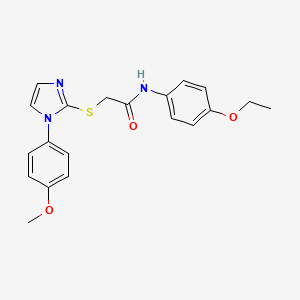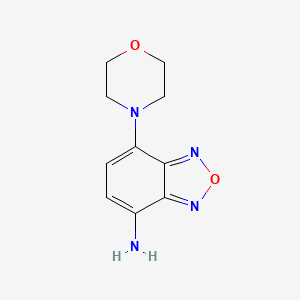![molecular formula C27H31ClN2O5 B2538680 Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride CAS No. 2097922-20-6](/img/structure/B2538680.png)
Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride, appears to be a complex organic molecule that may be related to pharmaceutical research. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis of related compounds which could be relevant to understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, is achieved from 1-methyl-1,2,3,6-tetrahydropyridine through the formation of cis-fused oxazolidinopiperidine . This suggests that the synthesis of this compound might also involve a multi-step process, potentially starting from simpler piperidine derivatives and incorporating quinoline and ester functional groups in subsequent steps.
Molecular Structure Analysis
The molecular structure of the compound likely includes a piperidine ring, a quinoline moiety, and an ester group, as suggested by its name. The presence of a 4-ethoxybenzoyl group indicates an aromatic benzene ring substituted with an ethoxy group, which could influence the compound's electronic properties and reactivity. The methoxy group on the quinoline ring could also affect the molecule's electronic distribution and potentially its biological activity.
Chemical Reactions Analysis
The compound's reactivity would be influenced by the functional groups present in its structure. The ester group could be susceptible to hydrolysis under acidic or basic conditions, while the piperidine ring might engage in nucleophilic substitution reactions. The quinoline moiety could participate in electrophilic aromatic substitution reactions, especially at positions activated by the methoxy and ethoxy groups.
Physical and Chemical Properties Analysis
The physical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and ether groups suggests that the compound might have moderate to low solubility in water but could be soluble in organic solvents. The compound's melting point, boiling point, and stability would depend on the intermolecular forces present, such as hydrogen bonding and pi-pi interactions. The hydrochloride salt form would likely enhance its water solubility, making it more amenable to biological studies or pharmaceutical formulations.
The chemical properties would include reactivity patterns typical of esters, piperidines, and quinolines. The ester could undergo hydrolysis, transesterification, or reduction reactions. The piperidine and quinoline rings could be sites for further functionalization through various organic reactions, potentially modifying the compound's biological activity.
Scientific Research Applications
Synthesis and Characterization
- The creation and analysis of new pyridine derivatives, including processes for amide derivatives formation, reveal the compound's potential for antimicrobial activity. These derivatives are synthesized from amino substituted benzothiazoles and chloropyridine carboxylic acid, highlighting a similar synthetic approach that could be applied to the compound (Patel, Agravat, & Shaikh, 2011).
- A study on the synthesis of fluorinated derivatives of quinolinecarboxylic acids demonstrates the potential for creating novel compounds with specific properties, such as enhanced antimicrobial activity, by introducing various substituents and functional groups (Nosova et al., 2002).
- Research into the crystal structure of specific spiro compounds, including isoquinoline derivatives, provides insights into the molecular configuration and potential intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity (Akkurt et al., 2010).
Potential Applications
- The identification and characterization of human metabolites for novel inhibitors offer insights into the metabolic pathways and potential therapeutic applications of structurally related compounds. This includes understanding the role of transporter-mediated renal and hepatic excretion (Umehara et al., 2009).
- Studies on the synthesis and antimicrobial evaluation of substituted fluoroquinolones under different conditions highlight the importance of structural modifications in enhancing biological activity. This research suggests avenues for developing new antimicrobial agents by modifying the quinoline core structure (Prasad et al., 2017).
properties
IUPAC Name |
ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5.ClH/c1-4-33-20-8-6-18(7-9-20)26(30)23-17-28-24-11-10-21(32-3)16-22(24)25(23)29-14-12-19(13-15-29)27(31)34-5-2;/h6-11,16-17,19H,4-5,12-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFGTZFUWFOQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)OCC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2538600.png)
![N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2538601.png)
![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538602.png)
![2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2538603.png)



![2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2538612.png)


![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)
![2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2538619.png)